L-Thiocitrulline dihydrochloride
Overview
Description
L-Thiocitrulline dihydrochloride is a potent stereospecific inhibitor of all three isoforms of rat nitric oxide synthase (NOS), namely NOS1, NOS2, and NOS3. It has greater inhibitory activity on NOS1 (neuronal NOS) compared to NOS2 (inducible NOS) and NOS3 (endothelial NOS) . This compound is primarily used in scientific research to study the role of nitric oxide in various physiological and pathological processes.
Preparation Methods
The synthesis of L-Thiocitrulline dihydrochloride involves several steps, starting from L-citrulline. The thiolation process introduces a sulfur atom into the molecule, converting L-citrulline to L-Thiocitrulline. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
L-Thiocitrulline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the conditions.
Reduction: The thiol group can be reduced to a thiolate anion under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
L-Thiocitrulline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent to study the reactivity of thiol-containing compounds.
Biology: It serves as a tool to investigate the role of nitric oxide in cellular signaling and regulation.
Medicine: Research on this compound helps in understanding the pathophysiology of diseases involving nitric oxide dysregulation, such as neurodegenerative diseases and cardiovascular disorders.
Industry: It is used in the development of nitric oxide synthase inhibitors for potential therapeutic applications
Mechanism of Action
L-Thiocitrulline dihydrochloride exerts its effects by competitively inhibiting the binding of L-arginine to nitric oxide synthase. This inhibition prevents the conversion of L-arginine to nitric oxide, thereby reducing the production of nitric oxide. The molecular targets of this compound are the active sites of NOS1, NOS2, and NOS3. The pathways involved include the nitric oxide signaling pathway, which plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
L-Thiocitrulline dihydrochloride is unique due to its high specificity and potency as a nitric oxide synthase inhibitor. Similar compounds include:
S-Methyl-L-thiocitrulline dihydrochloride: This compound also inhibits nitric oxide synthase but has a different selectivity profile, showing greater selectivity for neuronal nitric oxide synthase.
L-NAME (Nω-Nitro-L-arginine methyl ester): Another nitric oxide synthase inhibitor, but it is less specific compared to this compound.
L-NMMA (NG-Monomethyl-L-arginine): This compound inhibits all isoforms of nitric oxide synthase but with lower potency compared to this compound.
Properties
IUPAC Name |
(2S)-2-amino-5-(carbamothioylamino)pentanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S.2ClH/c7-4(5(10)11)2-1-3-9-6(8)12;;/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2*1H/t4-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZQYCYVKMVMJU-FHNDMYTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=S)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=S)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370113 | |
Record name | L-Thiocitrulline, Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212051-53-1 | |
Record name | L-Thiocitrulline, Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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